molecular formula C15H20BrN3O7 B13348421 (R)-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate

(R)-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate

Cat. No.: B13348421
M. Wt: 434.24 g/mol
InChI Key: WGODBJZCGNLWJE-HNCPQSOCSA-N
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Description

®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate typically involves multiple steps. One common method involves the reaction of 4-bromo-2-nitroaniline with ®-1-morpholinopropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dioxane, followed by heating under reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The morpholine ring can be modified through various substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted aniline derivatives.

Scientific Research Applications

®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Lacks the morpholine ring and has different chemical properties.

    N-(1-morpholinopropan-2-yl)-2-nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-N-(1-morpholinopropan-2-yl)aniline: Lacks the nitro group, altering its chemical behavior.

Uniqueness

®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is unique due to the combination of its bromine atom, morpholine ring, and nitro group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C15H20BrN3O7

Molecular Weight

434.24 g/mol

IUPAC Name

4-bromo-N-[(2R)-1-morpholin-4-ylpropan-2-yl]-2-nitroaniline;oxalic acid

InChI

InChI=1S/C13H18BrN3O3.C2H2O4/c1-10(9-16-4-6-20-7-5-16)15-12-3-2-11(14)8-13(12)17(18)19;3-1(4)2(5)6/h2-3,8,10,15H,4-7,9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1

InChI Key

WGODBJZCGNLWJE-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O

Canonical SMILES

CC(CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O

Origin of Product

United States

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